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(dimethoxyphosphoryl)acetate

Cat. No.: B1314728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (CAS No. 89524-99-2). Due to the

limited availability of public domain experimental spectra, this document presents a detailed

analysis based on predicted data and established principles of spectroscopic interpretation for

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed,

generalized experimental protocols for acquiring such data are also provided to guide

researchers in their own analytical endeavors. This guide is intended to serve as a valuable

resource for scientists and professionals engaged in research and development where this

compound is of interest.

Introduction
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is an organophosphorus compound

with potential applications in organic synthesis and medicinal chemistry. Its structure combines

an amino acid-like backbone with a phosphonate group, making it an interesting building block

for the synthesis of peptidomimetics and other biologically active molecules. Accurate
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spectroscopic characterization is crucial for its identification, purity assessment, and structural

elucidation in various research and development settings.

This document summarizes the key spectroscopic data points and provides standardized

protocols for their acquisition.

Molecular Structure and Properties
IUPAC Name: Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

CAS Number: 89524-99-2[1]

Molecular Formula: C₇H₁₄NO₆P[1]

Molecular Weight: 239.16 g/mol [1]

Spectroscopic Data (Predicted)
Disclaimer: The following spectroscopic data are predicted values based on the chemical

structure of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate and established

spectroscopic principles. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.5 Broad Singlet 1H N-H

~ 4.5 - 4.8 Doublet of Doublets 1H α-CH

~ 3.8 Singlet 3H O-CH₃ (ester)

~ 3.7 (and 3.6) Doublet 6H P-(O-CH₃)₂

~ 2.1 Singlet 3H CO-CH₃

Table 2: Predicted ¹³C NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1314728?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-acetamido-2-_dimethoxyphosphoryl_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-acetamido-2-_dimethoxyphosphoryl_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-acetamido-2-_dimethoxyphosphoryl_acetate
https://www.benchchem.com/product/b1314728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~ 170 C=O (amide)

~ 168 C=O (ester)

~ 55 α-C

~ 53 O-CH₃ (ester)

~ 52 (and 51) P-(O-CH₃)₂

~ 23 CO-CH₃

Table 3: Predicted ³¹P NMR Data

Chemical Shift (δ, ppm) Assignment

~ 20 - 25 P=O

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Medium, Broad N-H stretch

~ 2950, 2850 Medium C-H stretch (aliphatic)

~ 1740 Strong C=O stretch (ester)

~ 1680 Strong C=O stretch (amide I)

~ 1550 Medium N-H bend (amide II)

~ 1250 Strong P=O stretch

~ 1050 Strong P-O-C stretch

Mass Spectrometry (MS)
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Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation

239 [M]⁺ (Molecular Ion)

208 [M - OCH₃]⁺

180 [M - COOCH₃]⁺

130 [M - PO(OCH₃)₂]⁺

109 [P(O)(OCH₃)₂]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a

small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is

required.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of

scans than ¹H NMR due to the lower natural abundance of ¹³C.

A 90° pulse angle and a relaxation delay of 2-5 seconds are commonly used.

³¹P NMR Acquisition:

Acquire a proton-decoupled ³¹P NMR spectrum.

Use an external reference standard, such as 85% H₃PO₄.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the internal or external standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place the mixture in a pellet-forming die and press it under high pressure to form a

transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

Place the sample pellet in the spectrometer's sample holder and record the sample

spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.
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Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source at a constant flow rate.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve a stable and strong signal for the molecular ion.

Acquire the mass spectrum over a suitable m/z range.

Data Acquisition (EI-MS):

Introduce the sample into the ion source, where it is vaporized and bombarded with a

high-energy electron beam.

Acquire the mass spectrum, which will show the molecular ion and various fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to gain structural information.

Visualizations
Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-acetamido-2-
(dimethoxyphosphoryl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1314728#methyl-2-acetamido-2-
dimethoxyphosphoryl-acetate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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